7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of pyrrolo[2,3-c]pyridine, featuring a bromine atom at the 7th position and a methoxy group at the 4th position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products like aldehydes or acids.
- Reduced products with modified pyridine rings .
Scientific Research Applications
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as a building block for the construction of more complex heterocyclic systems.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds
Mechanism of Action
The mechanism of action of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is primarily related to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and methoxy substituents influence its binding affinity and selectivity. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
7-Bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the methoxy group, which may result in different biological activities and reactivity.
4-Methoxy-1H-pyrrolo[2,3-c]pyridine:
7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: A regioisomer with different substitution patterns, leading to variations in reactivity and biological effects
Uniqueness: The presence of both bromine and methoxy groups in 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine provides a unique combination of electronic and steric effects, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEKUWDRHZZSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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